molecular formula C12H12N2 B12582784 4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine CAS No. 197080-20-9

4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine

Cat. No.: B12582784
CAS No.: 197080-20-9
M. Wt: 184.24 g/mol
InChI Key: QFOJOHXKNZHWGZ-UHFFFAOYSA-N
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Description

4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a vinyl group that is further substituted with a 1-methylpyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine typically involves the reaction of 2-bromo-5-iodopyridine with a suitable pyrrole derivative under base-mediated conditions. The reaction proceeds through a series of steps including cyclization and substitution reactions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally involves standard organic synthesis techniques such as the use of protecting groups, selective functionalization, and purification through techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine can undergo various types of chemical reactions including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole and pyridine rings.

    Reduction: Reduced forms of the vinyl group and pyridine ring.

    Substitution: Substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-(1-Methyl-1H-pyrrol-2-yl)ethenyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a vinyl-linked pyrrole moiety makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

197080-20-9

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

4-[2-(1-methylpyrrol-2-yl)ethenyl]pyridine

InChI

InChI=1S/C12H12N2/c1-14-10-2-3-12(14)5-4-11-6-8-13-9-7-11/h2-10H,1H3

InChI Key

QFOJOHXKNZHWGZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C=CC2=CC=NC=C2

Origin of Product

United States

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